molecular formula C11H15NO2 B167273 N-Benzylglycine ethyl ester CAS No. 6436-90-4

N-Benzylglycine ethyl ester

Cat. No.: B167273
CAS No.: 6436-90-4
M. Wt: 193.24 g/mol
InChI Key: ULOLIZHBYWAICY-UHFFFAOYSA-N
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Description

N-Benzylglycine ethyl ester (CAS: 6436-90-4) is an amino acid derivative with the molecular formula $ \text{C}{11}\text{H}{15}\text{NO}_2 $ and a molecular weight of 193.23. It is synthesized via N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride under optimized conditions (40°C, 4 hours, ethanol solvent, and triethylamine as the acid-binding agent), yielding 80.3% purity and ≥98% purity (GC) . Physically, it is a colorless or yellow liquid with a boiling point of 140–142°C at 10 mmHg, density of 1.048 g/cm³, and flash point >230°F . Its UV spectrophotometric determination shows linearity (0–54.82 μg/mL) with a molar absorptivity of $ 6.8 \times 10^3 \, \text{L.mol}^{-1}\text{.cm}^{-1} $, making it suitable for quality control in synthesis .

This compound serves as a versatile intermediate in organic synthesis, particularly in domino reactions to form pyrazolylpyrrolizines and quinolizidines . It is also used in synthesizing nonprostanoid prostacyclin mimetics and nucleoside derivatives . Applications span pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive ethyl ester and benzyl-protected amine groups .

Properties

IUPAC Name

ethyl 2-(benzylamino)acetate
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InChI

InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ULOLIZHBYWAICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
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DSSTOX Substance ID

DTXSID90214578
Record name Ethyl N-(phenylmethyl)glycinate
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Molecular Weight

193.24 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name N-Benzylglycine ethyl ester
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CAS No.

6436-90-4
Record name N-Benzylglycine ethyl ester
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Record name Ethyl N-(phenylmethyl)glycinate
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Preparation Methods

Reaction Mechanism and Components

The primary industrial synthesis of N-benzylglycine ethyl ester involves a nucleophilic substitution reaction between benzyl chloride and glycine ethyl ester. The reaction proceeds under alkaline conditions facilitated by a dual-catalyst system of pyridine and xylene, which enhances the nucleophilicity of the glycine ethyl ester’s amine group. Anhydrous sodium sulfate is added to sequester water, shifting the equilibrium toward product formation.

Key Reaction Components:

  • Benzyl Chloride : Serves as the alkylating agent.

  • Glycine Ethyl Ester : The nucleophilic substrate.

  • Catalyst : Pyridine-xylene mixture (1:1 to 5:1 weight ratio).

  • Solvent : Toluene or xylene isomers (o-, m-, p-xylene).

  • Additive : Anhydrous sodium sulfate (30–150% of benzyl chloride weight).

Catalyst and Solvent Effects

The pyridine-xylene catalyst system is critical for achieving high yields (>97%). Pyridine acts as a base to deprotonate the glycine ethyl ester, while xylene stabilizes intermediates via π-π interactions. A pyridine-to-xylene ratio of 3:1 optimizes reactivity without excessive base degradation. Toluene is preferred over xylene due to its lower boiling point (110°C vs. 140°C), simplifying post-reaction distillation.

Table 1: Catalyst and Solvent Optimization

ParameterOptimal RangeImpact on Yield
Pyridine:Xylene Ratio3:1Maximizes activation
Solvent TypeTolueneEase of purification
Catalyst Loading8–10% of benzyl chlorideBalances cost and efficiency

Stoichiometry and Temperature

A benzyl chloride-to-glycine ethyl ester molar ratio of 1:2 ensures complete conversion of the limiting reagent. Elevated temperatures (110–140°C) accelerate the reaction, with 125°C identified as ideal for minimizing side products like N,N-dibenzyl derivatives.

Table 2: Reaction Conditions

ParameterRangeEffect on Purity
Temperature125°CMinimizes byproducts
Reaction Time8–10 hoursCompletes alkylation
Molar Ratio (BzCl:GlyEE)1:2Prevents excess reagent

Purification and Isolation

Post-reaction purification involves three steps:

  • Filtration : Removes sodium sulfate and catalyst residues.

  • Distillation : Conducted at 110–125°C to isolate the crude product from the solvent.

  • Rectification : Vacuum distillation (142–143°C at 10 mmHg) yields >97% pure product.

Comparative Analysis of Alternative Methods

While the catalytic alkylation method dominates industrial production, academic routes include:

  • Esterification of N-Benzylglycine : Sulfuric acid-catalyzed reaction with ethanol. However, this method suffers from lower yields (70–80%) and harsh acidic conditions.

  • Reductive Amination : Glyoxylic acid ethyl ester and benzylamine under hydrogenation. Limited scalability due to high-pressure requirements.

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Catalytic Alkylation97+97+High
Esterification70–8085–90Moderate
Reductive Amination60–7580–85Low

Industrial-Scale Production Considerations

Cost Efficiency

The catalytic alkylation method reduces costs by:

  • Utilizing low-cost benzyl chloride instead of benzaldehyde.

  • Recycling toluene solvent via distillation .

Chemical Reactions Analysis

Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.

    Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Pharmaceutical Applications

N-Benzylglycine ethyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions that lead to biologically active molecules.

  • Synthesis of Pyrrole Derivatives : Recent studies have shown that this compound can undergo amine exchange reactions, leading to the formation of pyrrole derivatives. This was achieved by refluxing the ester with vinamidinium salts, resulting in good yields of tetrasubstituted pyrroles, which are important in medicinal chemistry for their bioactive properties .
  • Neuroprotective Properties : Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, studies on related compounds demonstrated improvements in cognitive functions and reductions in infarcted areas following ischemic events in animal models .

Agrochemical Applications

This compound is also utilized in the agricultural sector as an intermediate for the synthesis of various agrochemicals. Its role in developing herbicides and pesticides highlights its importance in enhancing crop protection strategies.

  • Chemical Synthesis : The compound acts as a building block for more complex molecules used in agrochemicals. Its reactivity allows for modifications that lead to the development of effective plant protection agents .

Organic Synthesis

The versatility of this compound makes it a valuable reagent in organic synthesis.

  • Aza-Wittig Rearrangement : This compound has been employed in aza-[1,2]-Wittig rearrangements, facilitating the synthesis of N-aryl phenylalanine derivatives. Such transformations are significant for creating compounds with potential therapeutic applications .
  • Vinylogous Amide Reactions : The compound can participate in reactions involving vinylogous amides, where it undergoes cyclization to yield complex structures with potential pharmacological activity .

Case Studies and Research Findings

The following table summarizes notable studies and findings related to this compound:

Study/ResearchApplicationFindings
Vinylogous Amides StudySynthesis of PyrrolesHigh yields of tetrasubstituted pyrroles through amine exchange reactions .
Neuroprotective EffectsCognitive FunctionDemonstrated improvements post-ischemic lesions in animal models .
Aza-Wittig RearrangementSynthesis of Phenylalanine DerivativesEffective transformation leading to biologically relevant compounds .
Agrochemical SynthesisHerbicides/PesticidesServes as an intermediate for developing effective agricultural chemicals .

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)acetate depends on its specific application and the target molecule it interacts with. In general, this compound can act as a precursor or intermediate in various biochemical pathways. For example, in pharmaceutical applications, it may be involved in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural and Physical Property Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Melting Point (°C) Key Applications
N-Benzylglycine ethyl ester 6436-90-4 $ \text{C}{11}\text{H}{15}\text{NO}_2 $ 193.24 140–142/10 0–6 (liquid) Pharmaceutical intermediates, domino reactions
N-Benzylglycine methyl ester 53386-64-4 $ \text{C}{10}\text{H}{13}\text{NO}_2 $ 179.22 Not reported Not reported Amino acid protection in peptide synthesis
This compound hydrochloride 6344-42-9 $ \text{C}{11}\text{H}{16}\text{ClNO}_2 $ 229.70 Not reported 96–100 Solid-phase synthesis, salt forms for stability
Glycine ethyl ester hydrochloride 623-33-6 $ \text{C}4\text{H}{10}\text{ClNO}_2 $ 139.58 Not reported 144–146 Precursor for unprotected glycine derivatives

Key Observations :

  • Ester Group Influence : The ethyl ester in this compound offers better solubility in organic solvents compared to the methyl ester, facilitating reactions in halogenated solvents like CH$2$Cl$2$ . The methyl ester (CAS 53386-64-4) has a lower molecular weight but is prone to diketopiperazine formation under basic conditions, limiting its utility in cyclization reactions .
  • N-Protection : The benzyl group provides steric protection, preventing unwanted side reactions (e.g., in nucleoside synthesis) compared to glycine ethyl ester hydrochloride, which lacks this protection .
  • Salt Forms : The hydrochloride salt (CAS 6344-42-9) has a higher melting point (96–100°C), enhancing stability for storage and handling compared to the free base .
Analytical and Industrial Considerations
  • Purity and Detection : UV spectrophotometry (λ = 210–220 nm) is specific to this compound, with a recovery rate of 102% and precision (CV = 0.47%) . In contrast, N-benzylated analogs require HPLC or NMR for quantification due to overlapping UV profiles .
  • Scalability: The synthesis of this compound is cost-effective (ethanol solvent, 80.3% yield) compared to deuterated analogs (e.g., benzyl 2-hydroxybenzoate-d$_4$, CAS 1219802-40-0), which require specialized reagents and lower yields .
  • Storage : The free base (liquid, RT storage) is prone to decomposition via glycine residue side reactions, whereas the hydrochloride salt (solid) offers better stability .

Biological Activity

N-Benzylglycine ethyl ester (CAS Number: 6436-90-4) is a significant compound in the field of organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activities, mechanisms of action, and applications, supported by relevant data tables and research findings.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol
Density1.048 g/cm³
Boiling Point277 °C at 760 mmHg
Flash Point121.3 °C
SolubilityNot miscible in water

This compound acts as an important intermediate in various biochemical pathways. Its structure allows it to participate in the synthesis of numerous biologically active compounds, which can influence physiological processes. Research indicates that derivatives of glycine, including this compound, can modulate neurotransmitter systems and possess potential therapeutic effects.

  • Neurotransmitter Modulation : this compound has been studied for its role in modulating neurotransmitter activity, particularly in enhancing the effects of glycine receptors in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for further investigation in treating anxiety disorders.
  • Antioxidant Activity : Some studies suggest that compounds related to N-benzylglycine may exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.
  • Anti-inflammatory Effects : Research indicates that N-benzylglycine derivatives may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

Study on Neuroprotective Effects

A study conducted by Luckose et al. (2015) explored the neuroprotective effects of glycine derivatives, including this compound. The findings suggested that these compounds could significantly reduce neuronal damage in models of oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative diseases.

Pharmacological Applications

The compound has also been evaluated for its pharmacological applications in various fields:

  • Pharmaceuticals : As a pharmaceutical intermediate, this compound is used in synthesizing drugs targeting the central nervous system.
  • Agrochemicals : Its biological activity extends to agricultural applications where it is used as a pesticide intermediate due to its efficacy against certain pests.

Q & A

Q. How can computational modeling guide the optimization of decomposition kinetics studies?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31+G**) predict transition-state geometries and activation energies, guiding experimental temperature ranges. Compare theoretical bond dissociation energies (C–O vs. N–C) with experimental Arrhenius parameters to validate mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzylglycine ethyl ester
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N-Benzylglycine ethyl ester

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